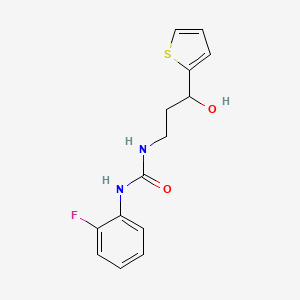

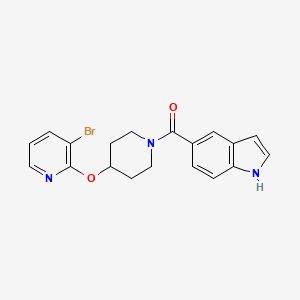

![molecular formula C21H17N3O B2799966 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide CAS No. 313275-14-8](/img/structure/B2799966.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This class of compounds typically consists of a benzene ring fused to an imidazole ring . They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with a carboxylic acid or its equivalent . The reaction is typically carried out under reflux conditions .Molecular Structure Analysis

Benzimidazole derivatives are planar molecules. In the crystal state, they are often stabilized by π-π interactions and hydrogen bonds . The exact structure can vary depending on the specific substituents attached to the benzimidazole core .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been used in the synthesis of a therapeutic active Pd (II) complex, which exhibited excellent antiproliferative potency against the Ehrlich ascites carcinoma (EAC) cell line . The Pd (II) complex also showed significant tumor inhibitory mechanism due to its antiangiogenic effect and promotion of apoptosis .

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have shown antimicrobial action against S. aureus and M. tuberculosis H37Rv . This makes it a potential candidate for the development of new antimicrobial drugs.

Antiparasitic Activity

Benzimidazole derivatives have been reported to have antiparasitic activity . This compound, being a benzimidazole derivative, could potentially be used in the treatment of parasitic infections.

Antioxidant Activity

The compound has been associated with antioxidant activity . This property can be beneficial in various health conditions related to oxidative stress.

Chemical Synthesis

The compound has been used in the synthesis of new benzimidazolyl-2-hydrazones . These hydrazones have shown promising biological activities, expanding the potential applications of the compound in medicinal chemistry.

Material Science

The compound has been used in the synthesis of a new complex, bis [2- (1 H -benzimidazol-2-yl)benzoato]nickel (II), which was used as a catalyst for the synthesis of dimethyl carbonate (DMC) from methanol and CO2 . This shows the potential application of the compound in material science and industrial chemistry.

Drug Discovery

The compound is used by research chemists, biologists, and crystallographers at leading research and development institutions in the private, governmental, and academic sectors to discover new therapeutics and a myriad of consumer goods and products .

Organic Light-Emitting Diodes (OLEDs)

1,3,5-Tris (1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), a derivative of the compound, is normally used as functional materials in organic light-emitting diodes (OLEDs) . The information about the solubilities of TPBi in organic solvents is crucial for the preparation of inks toward inkjet printing technology, which is considered to be a next-generation manufacturing method for OLED production .

Wirkmechanismus

Target of Action

Compounds containing the imidazole moiety are known to have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

It’s known that imidazole derivatives can block certain signal receptions, leading to reduced transcription of specific genes .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.

Result of Action

Some imidazole derivatives have been found to inhibit the proliferation of certain cell lines , and others have been found to have an antiangiogenic effect and promote apoptosis .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-14-7-6-8-15(13-14)21(25)24-17-10-3-2-9-16(17)20-22-18-11-4-5-12-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUNBUVKKLTPOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

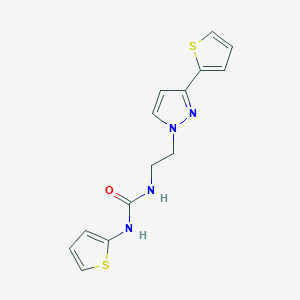

![8-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride](/img/structure/B2799886.png)

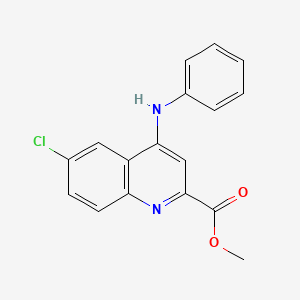

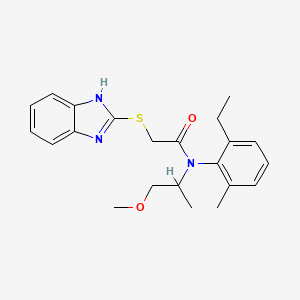

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2799887.png)

![2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2799888.png)

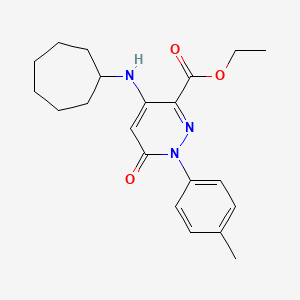

![N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2799898.png)

![6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2799899.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2799904.png)

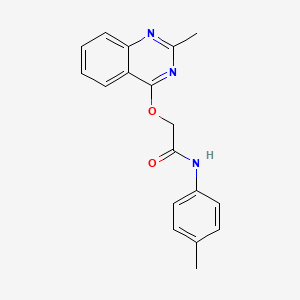

![Methyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2799906.png)